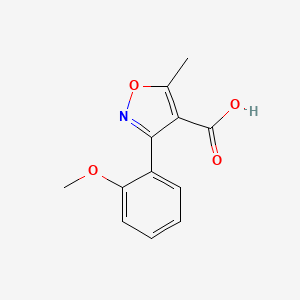

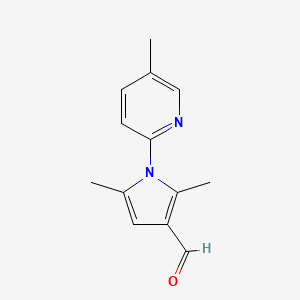

2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" is a derivative of pyrrole-3-carbaldehyde, which is a significant building block in organic synthesis. Pyrrole derivatives are known for their applications in various fields, including pharmaceuticals, materials science, and as analytical reagents .

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives, which are structurally related to the compound , can be achieved through oxidative annulation and direct Csp3-H to C=O oxidation. This method has been demonstrated using aryl methyl ketones, arylamines, and acetoacetate esters, providing a practical approach to these compounds without the need for stoichiometric quantities of hazardous oxidants .

Molecular Structure Analysis

While the specific molecular structure of "2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" is not directly discussed in the provided papers, related compounds such as dimethylindium-pyridine-2-carbaldehyde oximate have been studied. These compounds exhibit complex coordination chemistry, with the indium atoms adopting a distorted trigonal bipyramidal geometry .

Chemical Reactions Analysis

Pyrrole-2-carbaldehyde derivatives are reactive towards various reagents. For instance, they can react with primary amino groups under mild conditions, as demonstrated by the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde for the derivatization of amino acids for HPLC analysis . Additionally, reactions with organo-derivatives of Group III elements have been explored, leading to the formation of oximates with potential fused-ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be inferred from related compounds. For example, the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent suggests that it has suitable reactivity and stability under ambient conditions for analytical applications . The crystal structures of various pyrrole derivatives reveal their propensity to form hydrogen-bonded dimers and polymers, which could influence their physical properties such as solubility and melting points .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Crystal and Molecular Structure Studies : Research on related compounds, like dimethylindium-pyridine-2-carbaldehyde oximate, elucidates the crystal and molecular structures, offering insights into coordination chemistry and potential applications in material science (Shearer et al., 1980).

Synthesis of Pyrrole Derivatives : Studies on the synthesis of pyrrole chalcone derivatives and their spectroscopic confirmation highlight the versatility of pyrrole compounds in organic synthesis and potential applications in designing new molecules with specific properties (Singh et al., 2014).

Heterocyclic Chemistry

- Pyrrolyl Compounds Synthesis : The regiospecific preparation of group 14 5-metallated pyrrole-2-carbaldehydes provides a foundation for further explorations in heterocyclic chemistry and the development of novel compounds with potential applications in catalysis and material science (Denat et al., 1992).

Molecular Interactions and Catalysis

Molecular Interactions : The study of 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole showcases the importance of hydrogen bonding in molecular interactions, which could have implications in the design of molecular recognition systems and sensors (Geiger & Destefano, 2014).

Catalysis in Polymerization : Research on aluminum and zinc complexes supported by pyrrole-based ligands in the ring-opening polymerization of ε-caprolactone points to potential applications in polymer science, offering pathways to synthesize biodegradable plastics and other polymers (Qiao et al., 2011).

Novel Synthetic Methods

Multicomponent Reactions : The development of novel multicomponent synthesis of pyridine-pyrimidines catalyzed by ionic liquid supports highlights innovative approaches in synthetic organic chemistry, providing efficient methods for constructing complex molecules (Rahmani et al., 2018).

Reactions of Pyrroles with Carbon Monoxide and Ethanol : Studies on the reactions of dimethylpyrrole with carbon monoxide and ethanol to produce various pyrrole-carbaldehydes showcase the flexibility of pyrrole compounds in organic synthesis, offering pathways to novel compounds with potential applications in pharmaceuticals and agrochemicals (Treibs & Wilhelm, 1979).

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-4-5-13(14-7-9)15-10(2)6-12(8-16)11(15)3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMPWCOWGBYEPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(=CC(=C2C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)